1a-acetyl-6-bromo-1-ethyl-1-(4-methylbenzoyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
Description
1a-Acetyl-6-bromo-1-ethyl-1-(4-methylbenzoyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is a complex organic compound with a molecular formula of C22H19BrO4[_{{{CITATION{{{1{1a-Acetyl-6-bromo-1-ethyl-1-(4-methylbenzoyl)-1a,7b-dihydrocyclopropa[c ...](https://www.chemspider.com/Chemical-Structure.2214211.html). This compound is characterized by its intricate structure, which includes multiple functional groups such as acetyl, bromo, ethyl, and benzoyl groups attached to a cyclopropa[c]chromen core[{{{CITATION{{{_1{1a-Acetyl-6-bromo-1-ethyl-1-(4-methylbenzoyl)-1a,7b-dihydrocyclopropac ....
Properties
IUPAC Name |
1a-acetyl-6-bromo-1-ethyl-1-(4-methylbenzoyl)-7bH-cyclopropa[c]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrO4/c1-4-21(19(25)14-7-5-12(2)6-8-14)18-16-11-15(23)9-10-17(16)27-20(26)22(18,21)13(3)24/h5-11,18H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPZHEYBUXDVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C)C(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the cyclopropa[c]chromen core. One common approach is the cyclization of a suitable precursor, such as a diene, under acidic conditions. Subsequent functionalization steps introduce the acetyl, bromo, ethyl, and benzoyl groups through selective reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to improve efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1a-Acetyl-6-bromo-1-ethyl-1-(4-methylbenzoyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to a bromine atom, resulting in the formation of a bromine derivative.
Reduction: The acetyl group can be reduced to an alcohol, leading to the formation of a hydroxyl derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Bromine derivatives
Reduction: Hydroxyl derivatives
Substitution: Alkyl or aryl derivatives
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe to study biological systems and as a tool in bioconjugation techniques.
Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
1a-Acetyl-6-bromo-1-ethyl-1-(4-methylbenzoyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can be compared with other similar compounds, such as:
1a-Acetyl-6-bromo-1-ethyl-1-(3-methylbenzoyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
1a-Acetyl-6-bromo-1-ethyl-1-(2-methylbenzoyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
1a-Acetyl-6-bromo-1-ethyl-1-(4-methoxybenzoyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
These compounds differ in the position and nature of the substituents on the benzoyl group, which can lead to variations in their chemical properties and biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
